2-Cyclopropyl-2-ethoxyethan-1-ol

Description

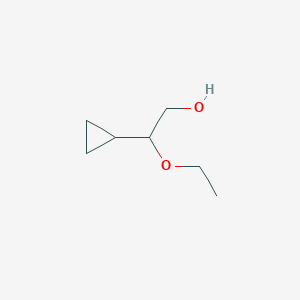

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-ethoxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-9-7(5-8)6-3-4-6/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESXRWKUHPPYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CO)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Functional Group Chemistry

2-Cyclopropyl-2-ethoxyethan-1-ol is a substituted ethanol (B145695) derivative characterized by the presence of a cyclopropyl (B3062369) group and an ethoxy group at the second carbon position, and a primary hydroxyl group at the first carbon. The molecular formula of the compound is C₇H₁₄O₂. This unique arrangement of a strained three-membered ring, a flexible ether linkage, and a reactive primary alcohol imparts a specific set of chemical properties to the molecule.

The cyclopropyl group, with its inherent ring strain and sp²-like character of its C-C bonds, significantly influences the molecule's reactivity. The ethoxy group, an ether functional group, is generally stable but can participate in cleavage reactions under specific conditions. The primary alcohol is a versatile functional group that can undergo a wide range of transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Key Functional Groups | Cyclopropyl, Ether (Ethoxy), Primary Alcohol |

Significance As a Synthetic Intermediate and Building Block

The true value of 2-Cyclopropyl-2-ethoxyethan-1-ol lies in its role as a versatile synthetic intermediate. Its multifunctional nature allows for a variety of chemical manipulations, making it a valuable building block in the synthesis of more complex organic molecules. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a host of other molecular scaffolds.

For instance, the hydroxyl group can be oxidized to form aldehydes or ketones. Furthermore, the compound can serve as a precursor for the synthesis of other cyclopropyl-containing molecules. The presence of the cyclopropyl (B3062369) ring is of particular importance as this motif is found in numerous biologically active compounds and natural products. The unique conformational constraints and electronic properties of the cyclopropyl group can impart favorable pharmacological properties to a parent molecule.

Overview of Research Trajectories

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound reveals several potential disconnections. One logical approach involves disconnecting the ethoxy group, leading back to a cyclopropyl-substituted epoxide. This epoxide, in turn, could be derived from a corresponding alkene. Another key disconnection is the C-C bond between the cyclopropyl group and the ethanol (B145695) backbone. This suggests a strategy involving the coupling of a cyclopropyl-containing fragment with a two-carbon electrophile. A third approach would be to disconnect the primary alcohol, suggesting a reduction of a corresponding cyclopropyl-substituted ethoxy-aldehyde or ethoxy-ketone.

Established Synthetic Routes to Related Ethoxyethanol Derivatives

The synthesis of ethoxyethanol derivatives is well-established in organic chemistry. A common industrial method for producing 2-ethoxyethanol (B86334) involves the reaction of ethylene (B1197577) oxide with ethanol. wikipedia.orgwikimedia.org This reaction is typically catalyzed by an alkaline substance. wikimedia.org

For more complex ethoxyethanol derivatives, multi-step sequences are often employed. For instance, a patented method for synthesizing 2,2-diethoxyethanol (B41559) starts from a compound of formula (I), which is first hydrolyzed with an inorganic acid to yield dichloroacetic acid. This is then reacted with sodium ethoxide in absolute ethanol. After workup and distillation, 2,2-diethoxy ethyl acetate (B1210297) is obtained, which is subsequently reduced with potassium borohydride (B1222165) (KBH4) and an inorganic catalyst in absolute ethanol to give the final product. google.comgoogle.com This process highlights a common strategy: the formation of an ester followed by its reduction to the corresponding alcohol.

Approaches for the Introduction of Cyclopropyl Moieties

The introduction of a cyclopropyl group into a molecule is a frequent challenge in organic synthesis, and numerous methods have been developed to address it. bohrium.com

Simmons-Smith Cyclopropanation: This is a classic and powerful method for converting alkenes into cyclopropanes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. acs.orgnih.gov Variations of this reaction, such as the Furukawa modification using diethylzinc (B1219324) and diiodomethane, have been developed to improve reactivity and selectivity. acs.orgnih.gov

Catalytic Cyclopropanation: Transition metal-catalyzed reactions, often employing diazo compounds, are widely used for cyclopropane (B1198618) synthesis. researchgate.net These methods can offer high levels of stereocontrol.

Intramolecular Ring Closure: The Wurtz reaction, an intramolecular modification, can be used to form cyclopropanes from 1,3-dihalides. organic-chemistry.org Similarly, treatment of compounds like 5-chloro-2-pentanone (B45304) with a base such as sodium hydroxide (B78521) can induce ring closure to form methyl cyclopropyl ketone. orgsyn.org

From Cyclopropyl Building Blocks: An alternative to forming the ring during the synthesis is to start with a pre-formed cyclopropyl-containing molecule. researchgate.net For example, cyclopropylacetaldehyde can be used as a starting material and reduced to form cyclopropylethanol. google.com

Stereoselective and Asymmetric Synthesis Strategies

Achieving stereocontrol in the synthesis of molecules like this compound, which contains a chiral center, is a significant aspect of modern organic synthesis.

Stereoselective Synthesis of Cyclopropyl Alcohols: Tandem reactions, where multiple transformations occur in a single pot without isolating intermediates, are an efficient strategy for the stereoselective synthesis of cyclopropyl alcohols. acs.orgnih.gov One such approach involves the asymmetric addition of an alkyl or vinyl group to an α,β-unsaturated aldehyde to generate a chiral allylic zinc alkoxide. acs.orgnih.gov This intermediate can then undergo a directed, diastereoselective cyclopropanation to yield the desired cyclopropyl alcohol with high enantiomeric and diastereomeric purity. acs.orgnih.gov

Asymmetric Synthesis of Alcohols: The asymmetric reduction of ketones is a cornerstone of modern organic synthesis. Chiral catalysts or reagents can be employed to achieve high enantioselectivity. For instance, the reduction of ketones and aldehydes to alcohols can be accomplished using catalytic hydrogenation or with reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com

Enzymatic reactions offer an environmentally friendly and highly selective alternative. Alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric synthesis of chiral alcohols. rsc.org For example, a one-pot, two-step enzymatic process involving the hydroxymethylation of aldehydes followed by asymmetric reductive amination has been developed to produce N-substituted 1,2-amino alcohols. nih.gov

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a crucial role in the efficient and selective synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling: These reactions are versatile for forming carbon-carbon bonds. For example, the Suzuki-Miyaura coupling can be used to couple aryl chlorides with potassium cyclopropyltrifluoroborate (B8364958) to form aryl cyclopropanes. organic-chemistry.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been used for the redox isomerization of propargyl alcohols to enones, providing an atom-economical route to these compounds. pnas.org They have also been employed in C-H functionalization reactions. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts can be used for the asymmetric cycloisomerization of enynes to construct chiral cyclopropane derivatives. bohrium.com

Titanium-Catalyzed Reactions: The Kulinkovich reaction, which uses a titanium(IV) isopropoxide catalyst, can form cyclopropanols from esters and Grignard reagents. organic-chemistry.org

The table below summarizes some catalytic transformations that could be relevant to the synthesis of this compound and its analogs.

| Catalytic Transformation | Catalyst/Reagents | Application |

| Simmons-Smith Cyclopropanation | IZnCH₂I, Et₂Zn/CH₂I₂ | Alkene to cyclopropane |

| Asymmetric Cyclopropanation | Chiral Rhodium or Copper catalysts | Enantioselective cyclopropane formation |

| Suzuki-Miyaura Coupling | Palladium catalyst, base | C-C bond formation |

| Kulinkovich Reaction | Ti(Oi-Pr)₄, EtMgBr | Ester to cyclopropanol (B106826) |

| Asymmetric Reduction | Chiral Ru or Rh catalysts, H₂ | Ketone to chiral alcohol |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. paperpublications.org These principles can be applied to the synthesis of this compound.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic hydrogenation for the reduction of a ketone has a 100% atom economy in principle. acs.org

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled, reducing waste. paperpublications.orgacs.org

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable sources. paperpublications.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. msu.edu Water is an excellent green solvent, and reactions "on-water" have been developed where water-insoluble reactants produce a readily separable product. pnas.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. paperpublications.org

By incorporating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.

Reactions at the Primary Alcohol Moiety

The primary alcohol group in this compound is a key site for various chemical transformations, including oxidation, esterification, etherification, and halogenation. The proximity of the cyclopropyl and ethoxy groups can influence the reactivity of this primary alcohol.

Oxidation Reactions

The primary alcohol moiety of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.orglibretexts.org In the case of this compound, these reagents would be expected to produce 2-cyclopropyl-2-ethoxyethanal. The reaction with PCC is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂). libretexts.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will typically oxidize the primary alcohol to a carboxylic acid. chemguide.co.uk This transformation proceeds through an aldehyde intermediate, which is further oxidized under the reaction conditions. chemguide.co.uk Therefore, treatment of this compound with these reagents would yield 2-cyclopropyl-2-ethoxyacetic acid. A convenient two-step, one-pot procedure for the conversion of primary alcohols to carboxylic acids involves initial treatment with NaOCl and TEMPO under phase-transfer conditions, followed by oxidation with NaClO₂. nih.gov

| Reagent(s) | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | 2-Cyclopropyl-2-ethoxyethanal | Dichloromethane (CH₂Cl₂) |

| Dess-Martin periodinane (DMP) | 2-Cyclopropyl-2-ethoxyethanal | Dichloromethane (CH₂Cl₂) |

| Potassium permanganate (KMnO₄) | 2-Cyclopropyl-2-ethoxyacetic acid | Basic, aqueous solution, heat |

| Chromic acid (H₂CrO₄) | 2-Cyclopropyl-2-ethoxyacetic acid | Acetone, H₂SO₄ |

| NaOCl, TEMPO, then NaClO₂ | 2-Cyclopropyl-2-ethoxyacetic acid | Two-step, one-pot; phase-transfer conditions |

Esterification and Etherification Reactions

The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For example, reacting this compound with acetic acid in the presence of a catalytic amount of sulfuric acid would produce 2-cyclopropyl-2-ethoxyethyl acetate. To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Etherification of this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org This Sₙ2 reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then reacts with a primary alkyl halide. wikipedia.org For instance, treating this compound with a strong base like sodium hydride (NaH) would generate the sodium salt, which could then be reacted with an alkyl halide, such as methyl iodide, to form 1-cyclopropyl-1-ethoxy-2-methoxyethane.

| Reaction Type | Reagents | Product Example |

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄) | 2-Cyclopropyl-2-ethoxyethyl acetate |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | 1-Cyclopropyl-1-ethoxy-2-methoxyethane |

Halogenation and Substitution Reactions

The hydroxyl group of this compound can be replaced by a halogen atom through various halogenating agents. For the conversion to an alkyl chloride, thionyl chloride (SOCl₂) is a common and effective reagent. libretexts.orgwikipedia.orgyoutube.com The reaction typically proceeds with inversion of stereochemistry if a chiral center is present and is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. gold-chemistry.org

For the synthesis of the corresponding alkyl bromide, phosphorus tribromide (PBr₃) is the reagent of choice. fishersci.cathermofisher.comyoutube.com This reaction also generally proceeds via an Sₙ2 mechanism, leading to inversion of configuration at a chiral center. The reaction of the analogous compound, 2-cyclopropylethanol, with phosphorus tribromide is known to produce (2-bromo-ethyl)-cyclopropane. fishersci.cathermofisher.com

| Reagent | Product | Typical Mechanism |

| Thionyl chloride (SOCl₂) | 2-Chloro-1-cyclopropyl-1-ethoxyethane | Sₙ2 |

| Phosphorus tribromide (PBr₃) | 2-Bromo-1-cyclopropyl-1-ethoxyethane | Sₙ2 |

| Hydrogen Iodide (HI) | 2-Iodo-1-cyclopropyl-1-ethoxyethane | Sₙ2 or Sₙ1 |

Reactivity of the Ether Functional Group

Ethers are generally considered to be relatively unreactive functional groups. cerritos.edu However, the ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. cerritos.edulibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com

The subsequent cleavage can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.org For this compound, the cleavage would likely proceed via an Sₙ2 mechanism due to the primary nature of the carbon atoms attached to the ether oxygen. cerritos.edu Attack by the halide nucleophile would occur at the less sterically hindered carbon. Given the structure, cleavage could potentially lead to two sets of products: ethanol and 1-cyclopropyl-1-haloethan-1-ol, or 2-cyclopropyl-2-haloethan-1-ol and ethanol. However, the presence of the primary alcohol might complicate the reaction, potentially leading to the formation of dihalides if excess acid is used.

| Reagent | Potential Products | Mechanism |

| Hydrobromic acid (HBr) | Ethanol and 2-bromo-2-cyclopropylethan-1-ol or 1-bromo-1-cyclopropylethanol | Sₙ2 |

| Hydroiodic acid (HI) | Ethanol and 2-iodo-2-cyclopropylethan-1-ol or 1-iodo-1-cyclopropylethanol | Sₙ2 |

Transformations Involving the Cyclopropane Ring

The cyclopropane ring in this compound is susceptible to ring-opening reactions due to its inherent ring strain. nih.gov

Ring-Opening Reactions

| Conditions | Expected Outcome | Mechanistic Insight |

| Strong Acid (e.g., H₂SO₄, heat) | Mixture of ring-opened products (e.g., homoallylic alcohol derivatives) | Carbocation intermediates, relief of ring strain |

| Reductive Cleavage (e.g., dissolving metal) | Ring-opened alkanols | Radical or anionic intermediates |

Cycloaddition Reactions

There is no available scientific literature describing the participation of this compound in cycloaddition reactions. While the cyclopropyl group itself can be considered a three-membered ring, its direct involvement as a component in common cycloaddition pathways, such as [2+2] or [4+2] reactions, is not a well-documented mode of reactivity for this type of structure. The presence of the alcohol and ether functionalities would likely influence the electronic properties of any potential reactive sites, but without experimental data, any discussion remains speculative.

Derivatization for Further Synthetic Utility

The conversion of this compound into other functional groups would be a standard strategy to expand its use as a synthetic intermediate. However, specific examples of such derivatizations are not reported in the literature.

Formation of Sulfonyl Derivatives

The conversion of the hydroxyl group of this compound to a sulfonyl derivative, such as a tosylate or mesylate, is a chemically plausible transformation. This would be a standard method to convert the alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. A general procedure would involve reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine.

Table 1: Hypothetical Reaction for the Formation of a Tosylate Derivative

| Reactant | Reagent | Base | Solvent | Hypothetical Product |

| This compound | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 2-Cyclopropyl-2-ethoxyethyl-1-tosylate |

Note: This table represents a hypothetical reaction based on general organic chemistry principles, as no specific literature data is available for this reaction on this compound.

Conversion to Amine Derivatives

The synthesis of amine derivatives from this compound could be envisioned through several multi-step pathways, typically involving the initial conversion of the alcohol to a better leaving group, as described above. For instance, the corresponding tosylate could then undergo nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine to yield the desired amine. Another potential route could involve oxidation of the alcohol to a ketone, followed by reductive amination. However, no published research confirms the successful application of these methods to this compound.

Table 2: Hypothetical Two-Step Synthesis of an Amine Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | 1. TsCl, Pyridine; 2. NaN3 | 1-azido-2-cyclopropyl-2-ethoxyethane |

| 2 | 1-azido-2-cyclopropyl-2-ethoxyethane | H2, Pd/C or LiAlH4 | 2-Cyclopropyl-2-ethoxyethan-1-amine |

Note: This table outlines a hypothetical synthetic route. The feasibility and specific conditions for these reactions with this compound have not been reported.

Exploration of Reaction Mechanisms

A detailed exploration of reaction mechanisms involving this compound is not possible due to the lack of experimental or computational studies. Mechanistic investigations would be crucial to understanding the influence of the cyclopropyl and ethoxy groups on the reactivity of the alcohol and the stability of any potential intermediates, such as carbocations or radicals. For example, the "cyclopropylcarbinyl cation" system is known to undergo rapid rearrangements, and it would be of interest to study how the adjacent ethoxy group influences this behavior.

Investigation of Structure-Reactivity Relationships

Without a body of experimental data on a series of related compounds, no meaningful structure-reactivity relationships can be established for this compound. Such studies would typically involve systematically modifying the structure of the molecule—for instance, by changing the substituents on the cyclopropyl ring or altering the ether chain length—and observing the effect on reaction rates or product distributions. This type of research is fundamental to understanding the interplay of steric and electronic effects but has not been undertaken for this specific compound.

Spectroscopic and Structural Characterization of 2 Cyclopropyl 2 Ethoxyethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Cyclopropyl-2-ethoxyethan-1-ol, a comprehensive NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their relative numbers, and their neighboring protons.

Expected Signals:

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

Methylene (B1212753) Protons adjacent to the hydroxyl group (-CH₂OH): These two protons would likely appear as a multiplet, influenced by the adjacent chiral center.

Methine Proton on the chiral center (-CH-): This single proton would show complex splitting due to coupling with the adjacent methylene protons and the cyclopropyl (B3062369) protons.

Ethoxy Group Protons (-OCH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons.

Cyclopropyl Group Protons: A series of complex multiplets in the upfield region of the spectrum, characteristic of the strained three-membered ring.

Data Table: Predicted ¹H NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

No experimental or reliably predicted ¹H NMR data for this compound is publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would indicate the number of unique carbon environments in the molecule.

Expected Signals:

Methylene Carbon adjacent to the hydroxyl group (-CH₂OH): One signal.

Chiral Methine Carbon (-CH-): One signal.

Ethoxy Group Carbons (-OCH₂CH₃): Two distinct signals.

Cyclopropyl Group Carbons: Due to the chiral center, the two methylene carbons of the cyclopropyl ring may be diastereotopic and thus magnetically non-equivalent, potentially giving rise to two separate signals, in addition to the methine carbon of the cyclopropyl ring.

Data Table: Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

No experimental or reliably predicted ¹³C NMR data for this compound is publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, for instance, between the -OH proton and the adjacent -CH₂- protons, and between the protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

Specific data from 2D NMR experiments for this compound are not available in the public domain.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry (MS): An electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₁₄O₂ (130.19 g/mol ). Common fragmentation patterns would likely involve the loss of an ethoxy group, a water molecule, or cleavage of the cyclopropyl ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm the elemental composition (C₇H₁₄O₂) and distinguish it from other compounds with the same nominal mass.

Data Table: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| Data not available | Molecular Ion (M⁺) |

| Data not available | Fragment Ions |

No experimental mass spectrometry or HRMS data for this compound is publicly available.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations for the alkyl and cyclopropyl groups would appear around 2850-3000 cm⁻¹, with the cyclopropyl C-H stretches possibly appearing at slightly higher wavenumbers (around 3100 cm⁻¹). A prominent C-O stretching vibration for the ether and alcohol would be expected in the 1050-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C stretching vibrations of the carbon skeleton would be observable.

No experimental Infrared or Raman spectra for this compound are publicly available.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography on a single crystal of this compound or a suitable crystalline derivative would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. To perform this analysis, the compound, which is likely a liquid at room temperature, would first need to be crystallized. Alternatively, a solid derivative, such as a benzoate (B1203000) or p-nitrobenzoate ester, could be synthesized and crystallized.

No X-ray crystallographic data for this compound or its derivatives are available in the public domain.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

The stereochemistry of this compound is a critical aspect of its molecular characterization, as the presence of a chiral center at the C2 position gives rise to a pair of enantiomers. The determination of the enantiomeric purity (or enantiomeric excess) and the assignment of the absolute configuration (R or S) of this compound are essential for understanding its chemical and biological properties. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. These techniques, in conjunction with chiral chromatography, provide a comprehensive approach to characterizing the stereoisomers of this compound.

The primary methods for determining enantiomeric purity often involve chromatographic separation of the enantiomers, typically using chiral high-performance liquid chromatography (HPLC). For the determination of absolute configuration, spectroscopic techniques such as Vibrational Circular Dichroism (VCD) are employed, often in combination with theoretical calculations.

Enantiomeric Purity Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, thereby allowing for the determination of enantiomeric purity. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of this compound, leading to different retention times for the (R)- and (S)-enantiomers.

The choice of the chiral stationary phase is critical and is often based on the functional groups present in the analyte. For an alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation is influenced by the mobile phase composition, flow rate, and temperature. By analyzing a racemic mixture, the separation conditions can be optimized to achieve baseline resolution of the two enantiomeric peaks.

The enantiomeric excess (% ee) can be calculated from the integrated areas of the two peaks in the chromatogram using the following formula:

% ee = [ |(Area of R-enantiomer - Area of S-enantiomer)| / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Below is a hypothetical data table illustrating the results of a chiral HPLC analysis for a sample of this compound.

| Parameter | Value |

| Chromatographic Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Area (Enantiomer 1) | 95 |

| Area (Enantiomer 2) | 5 |

| Calculated Enantiomeric Excess | 90% |

This table presents illustrative data for educational purposes and does not represent experimentally verified results for this compound.

Absolute Configuration Determination by Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the absolute configuration of an enantiomer.

The determination of the absolute configuration of this compound using VCD involves a comparative analysis of the experimental VCD spectrum with theoretical spectra calculated for both the (R) and (S) enantiomers. The process generally follows these steps:

VCD Spectra Calculation: For each stable conformer of both the (R) and (S) enantiomers, the theoretical VCD and infrared absorption spectra are calculated using quantum chemical methods.

Boltzmann Averaging: The calculated spectra for the individual conformers are then weighted by their predicted Boltzmann populations at a given temperature to generate a final, averaged theoretical spectrum for each enantiomer.

Comparison with Experimental Data: The experimental VCD spectrum of a purified enantiomer is recorded and compared with the calculated spectra for the (R) and (S) configurations. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

A hypothetical comparison of experimental and calculated VCD data for one enantiomer of this compound is presented below.

| Vibrational Mode (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD (R-enantiomer) | Calculated VCD (S-enantiomer) |

| 2975 | +2.5 | +2.8 | -2.8 |

| 1450 | -1.8 | -2.0 | +2.0 |

| 1100 | +3.1 | +3.5 | -3.5 |

| 1050 | -1.2 | -1.5 | +1.5 |

This table is a simplified, illustrative example. A full VCD analysis would involve a broader spectral range and a more detailed comparison of band shapes and intensities.

The combination of chiral HPLC for determining enantiomeric purity and VCD for assigning absolute configuration provides a robust and reliable methodology for the complete stereochemical characterization of this compound.

Computational Chemistry and Theoretical Studies of 2 Cyclopropyl 2 Ethoxyethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. For 2-cyclopropyl-2-ethoxyethan-1-ol, DFT methods can predict a wide range of characteristics, from its most stable three-dimensional shape to its electronic reactivity profile. These calculations are foundational for understanding its behavior at a molecular level.

The presence of multiple single bonds in this compound allows for a variety of spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, which are the lowest-energy structures. The conformation of a molecule is critical as it dictates its physical properties and how it interacts with other molecules.

Theoretical studies on similar structures, such as cyclopropyl (B3062369) ketones and other cyclic compounds, indicate that the steric and electronic interactions between the cyclopropyl ring and adjacent substituents are key determinants of the preferred geometry. nih.govyoutube.com For this compound, geometry optimization calculations would likely show that the molecule adopts a staggered conformation along the C-C and C-O bonds to minimize steric repulsion between the bulky cyclopropyl and ethoxy groups. The orientation of the hydroxyl group would also be a critical factor, likely participating in intramolecular hydrogen bonding with the ether oxygen in certain conformations. A computational study would typically reveal several low-energy conformers, with the global minimum being the most populated state under thermal equilibrium. The relative energies of these conformers, as calculated by DFT, determine their population distribution.

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A | ~180° (anti) | 0.00 | Global minimum, staggered arrangement |

| B | ~60° (gauche) | 0.85 | Potential for intramolecular H-bonding |

| C | ~-60° (gauche) | 1.20 | Slightly higher steric hindrance |

The electronic structure of a molecule describes the distribution and energy of its electrons, which is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnist.govnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, a DFT calculation would likely show that the HOMO is primarily localized on the oxygen atoms of the hydroxyl and ethoxy groups, due to their high electronegativity and the presence of lone pair electrons. This indicates that these sites are the most nucleophilic and prone to reacting with electrophiles. The LUMO, conversely, would be expected to be distributed across the antibonding σ* orbitals of the C-O bonds. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. psu.edu

| Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Chemical Implication |

|---|---|---|---|

| HOMO | -9.5 | Oxygen (hydroxyl and ether) | Nucleophilic center, site of protonation |

| LUMO | +2.0 | C-O σ* orbitals | Electrophilic center, site of nucleophilic attack |

| HOMO-LUMO Gap | 11.5 | - | Indicates high kinetic stability |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be invaluable for identifying and characterizing a molecule. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.

Predicted IR spectra are generated by calculating the vibrational frequencies of the molecule. youtube.comnih.gov For this compound, characteristic vibrational modes would include a broad O-H stretching band for the alcohol, C-H stretching from the cyclopropyl and ethyl groups, and strong C-O stretching from the ether and alcohol functionalities.

NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govualberta.ca The predicted ¹H and ¹³C NMR spectra would show distinct signals for the cyclopropyl, ethoxy, and hydroxyethyl (B10761427) moieties, with chemical shifts influenced by the local electronic environment. These theoretical spectra serve as a benchmark for comparison with experimental data, aiding in structural confirmation.

| Spectroscopy | Predicted Feature | Value/Range | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | 3400-3500 cm⁻¹ (broad) | O-H stretch |

| IR | Vibrational Frequency | 3000-3100 cm⁻¹ | Cyclopropyl C-H stretch |

| IR | Vibrational Frequency | 1050-1150 cm⁻¹ (strong) | C-O stretch |

| ¹³C NMR | Chemical Shift | ~75-85 ppm | C-OH |

| ¹³C NMR | Chemical Shift | ~60-70 ppm | -OCH₂CH₃ |

| ¹³C NMR | Chemical Shift | ~5-15 ppm | Cyclopropyl CH₂ |

| ¹H NMR | Chemical Shift | ~3.5-3.7 ppm | -CH₂OH |

| ¹H NMR | Chemical Shift | ~3.4-3.6 ppm | -OCH₂CH₃ |

| ¹H NMR | Chemical Shift | ~0.2-0.6 ppm | Cyclopropyl CH₂ |

Theoretical Investigations of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction mechanisms. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict the most likely reaction pathways and the activation energy required for a reaction to occur. ualberta.cachemicalbook.com

For this compound, several reaction pathways could be investigated theoretically. One example is the acid-catalyzed dehydration of the alcohol, which could lead to the formation of a double bond or an ether. Another is the ring-opening of the strained cyclopropyl group, a reaction characteristic of such systems, which could be initiated by a catalyst. chemicalbook.comresearchgate.net Computational studies can model the structures of the transition states for these reactions and calculate their associated energy barriers, providing insight into reaction kinetics and selectivity. For instance, a DFT study could determine whether the C1-C2 or C2-C3 bond of the cyclopropyl ring is more likely to cleave under specific conditions. researchgate.net

Studies on Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions, while weaker than covalent bonds, are crucial in determining the condensed-phase properties of a substance, including its boiling point, solubility, and crystal structure. nist.gov The hydroxyl group in this compound is a key player in these interactions, capable of acting as both a hydrogen bond donor and an acceptor.

Advanced Applications in Organic Synthesis and Materials Science

Precursor for Complex Organic Frameworks

While specific examples of 2-Cyclopropyl-2-ethoxyethan-1-ol in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not yet prominent in the literature, its molecular structure presents clear potential for such applications. The hydroxyl (-OH) group is a classic anchoring point for coordination to metal centers in MOFs or for forming covalent linkages (e.g., ether or ester bonds) in COFs.

The synthesis of these frameworks typically involves combining organic linkers with inorganic nodes (in MOFs) or other organic nodes (in COFs) under specific reaction conditions. youtube.comgoogle.com For instance, solvothermal synthesis, where components are heated in a solvent, is a common method for producing crystalline framework materials. youtube.com The this compound molecule could serve as a mono-functional or, after modification, a di- or tri-functional linker.

The presence of the cyclopropyl (B3062369) and ethoxy groups would act as pendants within the pores of the resulting framework. These groups would influence the framework's properties in several ways:

Pore Environment: The hydrophobicity and steric bulk of these groups would modify the chemical environment within the pores, potentially leading to selective adsorption of guest molecules.

Framework Topology: The specific geometry of the linker can direct the formation of novel network topologies.

Post-Synthetic Modification: The strained cyclopropyl ring offers a reactive handle for post-synthetic modification, allowing for the introduction of new functionalities into the framework after its initial construction.

The fabrication of γ-cyclodextrin-based metal-organic frameworks (γ-CD-MOFs) using vapor diffusion methods highlights the use of hydroxyl-rich organic molecules in creating porous, functional materials. calpoly.edunih.gov This provides a model for how a molecule like this compound could be integrated into such advanced materials.

Utility in the Synthesis of Pharmacologically Relevant Scaffolds

The cyclopropane (B1198618) ring is a "bioisostere" for various functional groups, including phenyl rings and double bonds, and its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability. Compounds containing cyclopropyl groups have shown a range of biological activities, including anti-inflammatory and neuroprotective properties.

This compound serves as a valuable starting material for generating a library of derivatives to be screened for biological activity. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and amines, each leading to a new class of compounds. Research has indicated that derivatives of cyclopropyl-containing building blocks can exhibit enhanced biological activity compared to the parent compounds.

The following table outlines potential pharmacological scaffolds that could be synthesized from this compound and their potential therapeutic applications.

| Scaffold Type | Synthetic Transformation from this compound | Potential Therapeutic Application |

| Cyclopropyl Amines | Conversion of the hydroxyl group to a leaving group, followed by substitution with an amine or azide (B81097) and subsequent reduction. | Neurological disorders, antivirals |

| Cyclopropyl Esters/Amides | Oxidation of the alcohol to a carboxylic acid, followed by esterification or amidation with various alcohols or amines. | Anti-inflammatory agents, antibacterials |

| Heterocyclic Derivatives | Intramolecular cyclization reactions following functional group manipulation, or use in multicomponent reactions to build rings (e.g., pyridines, pyrimidines). | Anticancer agents, enzyme inhibitors |

| 1,4-Diketones | Rhodium-catalyzed reaction with quinoline-8-carbaldehydes, where the cyclopropanol (B106826) acts as an alkylating agent. acs.org | Intermediates for synthesizing biologically active cyclopentenones. acs.org |

These synthetic pathways allow for the systematic exploration of the chemical space around the cyclopropyl-ethoxy-ethyl core, facilitating the discovery of new drug leads.

Application as a Chiral Building Block in Asymmetric Synthesis

The carbon atom bearing the cyclopropyl, ethoxy, and hydroxymethyl groups in this compound is a stereocenter. This means the molecule exists as a pair of enantiomers. The synthesis of a single enantiomer of this compound provides a valuable chiral building block for the construction of complex, enantiomerically pure target molecules, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is active or safe. pressbooks.pub

Several established strategies in asymmetric synthesis can be applied to obtain enantiopure this compound:

Catalytic Asymmetric Reduction: A prochiral ketone precursor, 2-cyclopropyl-2-ethoxyacetaldehyde (B6228667), could be reduced using a chiral catalyst system, such as the Corey-Bakshi-Shibata (CBS) reduction. This method uses a chiral oxazaborolidine catalyst to deliver a hydride stereoselectively, producing the alcohol in high enantiomeric excess. youtube.com

Kinetic Resolution: A racemic mixture of this compound can be subjected to a reaction with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. For example, lipase-catalyzed acylation can selectively acylate one enantiomer, allowing the other to be separated.

Chiral Auxiliary Approach: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction, such as a cyclopropanation, before being cleaved to yield the enantiopure product. rsc.org

The following table compares these potential asymmetric synthesis methods.

| Method | Principle | Key Reagents/Catalysts | Advantages |

| Catalytic Asymmetric Reduction | Stereoselective reduction of a prochiral ketone. | CBS catalyst, borane (B79455) (BH₃) | High enantioselectivity, catalytic nature reduces waste. youtube.com |

| Enzymatic Kinetic Resolution | Enzyme selectively catalyzes a reaction on one enantiomer of the racemic alcohol. | Lipase, acyl donor (e.g., vinyl acetate) | Mild reaction conditions, high selectivity. |

| Chiral Auxiliary-Directed Synthesis | A temporary chiral group directs a stereoselective transformation. rsc.org | Evans auxiliaries, chiral lithium amides researchgate.net | Predictable stereochemical outcome. rsc.org |

Once obtained, the enantiopure (R)- or (S)-2-Cyclopropyl-2-ethoxyethan-1-ol can be used in syntheses where this specific stereocenter is incorporated into a larger, biologically active molecule. researchgate.netrsc.org

Incorporation into Polymeric Materials and Functional Surfaces

The functional groups on this compound allow it to be converted into a monomer for the synthesis of specialty polymers and for the modification of surfaces. The primary alcohol is the key reactive site for this application.

Monomer Synthesis and Polymerization: The hydroxyl group can be readily esterified with polymerizable acids like acrylic acid or methacrylic acid. This would yield a monomer, 2-cyclopropyl-2-ethoxyethyl acrylate (B77674) (or methacrylate). This functional monomer can then be polymerized or copolymerized with other monomers (e.g., styrene, methyl methacrylate) using standard free-radical polymerization techniques to create polymers with unique properties.

The resulting polymer would feature pendant side chains containing the cyclopropyl and ethoxy groups. These groups would impart specific characteristics to the material:

Thermal Properties: The rigid cyclopropyl group can increase the glass transition temperature (Tg) of the polymer, making it more thermally stable.

Surface Properties: The ethoxy and cyclopropyl groups can alter the surface energy of the material, affecting its wettability and adhesion.

Crosslinking Potential: The cyclopropyl group can undergo ring-opening reactions under certain conditions (e.g., radical initiation), which could be exploited to crosslink the polymer chains, enhancing mechanical strength and solvent resistance. researchgate.net

Functional Surfaces: The molecule can be used to modify the surface of materials. For example, it can be grafted onto a surface that has reactive sites (e.g., silicon wafers with silanol (B1196071) groups) to create a functionalized monolayer. This would tailor the surface's chemical and physical properties for specific applications, such as in biosensors or specialized coatings.

Role in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a powerful tool for rapidly building molecular complexity. 20.210.105 The this compound molecule is an excellent substrate for initiating such cascades due to the high ring strain of the cyclopropane ring (~27 kcal/mol). researchgate.net

The key step is the acid-catalyzed ring-opening of the cyclopropyl carbinol system. A Lewis acid or Brønsted acid can coordinate to the hydroxyl group, which then promotes the cleavage of a cyclopropane C-C bond to form a stabilized homoallylic carbocation. This reactive intermediate can then participate in a variety of subsequent reactions.

Proposed Cascade Reaction Sequence: A hypothetical cascade could be designed where the ring-opening of this compound is followed by an intramolecular cyclization. This strategy is particularly effective for synthesizing cyclic ethers and other heterocyclic systems. nih.gov

The table below outlines the steps in a plausible cascade reaction.

| Step | Description | Intermediate/Product Type |

| 1. Activation & Ring Opening | The alcohol is activated by a Lewis acid (e.g., BF₃·OEt₂). The strained cyclopropane ring opens to form a resonance-stabilized carbocation. | Homoallylic carbocation |

| 2. Intramolecular Trapping | A nucleophilic group elsewhere in the molecule (or an external nucleophile in a multicomponent reaction) attacks the carbocation. | New C-C or C-heteroatom bond, potentially forming a ring. |

| 3. Termination/Rearrangement | The reaction is terminated by the loss of a proton or further rearrangement to a more stable product. | Complex cyclic or acyclic structure |

This reactivity allows this compound to serve as a versatile three-carbon building block in complex synthetic sequences, offering an efficient route to structures that would otherwise require lengthy, multi-step syntheses. researchgate.netresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel Biocatalytic or Organocatalytic Syntheses

The synthesis of specific enantiomers of chiral alcohols is crucial for the pharmaceutical and fine chemical industries. nih.gov Future research will likely focus on developing green and highly selective methods for producing enantiopure 2-Cyclopropyl-2-ethoxyethan-1-ol.

Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offers a promising avenue. rsc.orgmdpi.com These enzymes are known for their ability to catalyze the asymmetric reduction of prochiral ketones to the corresponding chiral alcohols with high enantioselectivity. nih.govmdpi.com An emerging strategy involves using engineered myoglobin (B1173299) variants for the biocatalytic synthesis of cyclopropanes, which could be adapted for pyruvate (B1213749) derivatives and subsequently converted to the target alcohol. utdallas.edu Research could focus on identifying or engineering a specific ketoreductase that accepts 2-cyclopropyl-2-ethoxyacetaldehyde (B6228667) or a related ketone precursor, operating under mild, aqueous conditions. mdpi.com Integrated chemoenzymatic systems in continuous-flow reactors could also be explored to produce specific stereoisomers from racemic mixtures. rsc.org

Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for synthesizing chiral molecules. Future work could explore the use of chiral organocatalysts to facilitate the enantioselective synthesis of cyclobutane (B1203170) derivatives, a strategy that could potentially be adapted to form cyclopropane-containing structures. rsc.org The development of organocatalytic pathways could offer advantages in terms of cost, catalyst stability, and reduced metal contamination in the final product.

Table 1: Potential Biocatalytic Approaches for Chiral Synthesis

| Catalytic System | Precursor Type | Key Advantage | Relevant Finding |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Prochiral Ketone | High enantioselectivity; established cofactor regeneration systems. | Novel ADHs show excellent tolerance to co-solvents like 2-propanol, enabling high substrate loading. rsc.org |

| Ketoreductase (KRED) | Prochiral Ketone | Can be engineered for specific substrates and high stereoselectivity. | Engineered KREDs have been used in photo-biocatalytic cascades to produce chiral alcohols with up to 99% ee. mdpi.com |

| Engineered Myoglobin | Diazo Compounds & Alkenes | Enables asymmetric cyclopropanation to form key precursors. | Myoglobin variants can catalyze the formation of α-cyclopropylpyruvates, which are precursors to functionalized cyclopropanes. utdallas.edu |

Exploration of Photochemical and Electrochemical Reactivities

The inherent ring strain of the cyclopropyl (B3062369) group and the presence of alcohol and ether functionalities suggest that this compound could exhibit interesting reactivity under photochemical and electrochemical conditions.

Photochemical Reactivity: The cyclopropane (B1198618) ring is known to participate in unique photochemical transformations. Research indicates that cyclopropenes can undergo photochemical Michael addition reactions. chemrxiv.org Future studies could investigate photoinduced ring-opening reactions of the cyclopropyl group in this compound, potentially mediated by radical intermediates. acs.org Such reactions could provide pathways to novel difunctionalized acyclic compounds that are not easily accessible through traditional thermal methods. The interaction of light with the molecule could lead to the formation of valuable synthetic intermediates. acs.org

Electrochemical Reactivity: Electrochemical methods offer a green alternative for oxidation and reduction reactions. The primary alcohol group in this compound is a prime target for electrochemical oxidation. Studies on the electro-oxidation of butanediols have shown that the position of hydroxyl groups significantly affects reactivity and product selectivity. rsc.org Future research could explore the controlled electrochemical oxidation of the primary alcohol to either the corresponding aldehyde or carboxylic acid, avoiding the use of stoichiometric chemical oxidants. The influence of the vicinal cyclopropyl and ethoxy groups on the reaction potential and product distribution would be a key area of investigation.

Design and Synthesis of Advanced Functional Materials Incorporating the Cyclopropyl-ethoxyethanol Moiety

The unique combination of a compact, strained cyclopropyl ring and polar ether and alcohol groups makes this moiety an interesting candidate for incorporation into larger molecular structures, such as polymers and other functional materials. mdpi.com

Future research could focus on polymerizing monomers derived from this compound. The cyclopropyl group could impart specific physical properties to the resulting polymer, such as altered thermal stability, glass transition temperature, or mechanical strength. The polar groups could influence properties like hydrophilicity, adhesion, and dielectric constant. mdpi.com Such materials could find applications in coatings, biomedical devices, or as specialized polymer electrolytes. The design would involve synthesizing a polymerizable derivative, for example, by converting the alcohol to an acrylate (B77674) or methacrylate, and then studying the properties of the resulting polymer.

Computational Design of Next-Generation Analogues

Computational chemistry is an indispensable tool for modern chemical research. Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations can provide deep insights into reaction mechanisms, enzyme-substrate interactions, and molecular properties. mdpi.comrsc.org

Future work will likely employ computational methods to:

Predict Reactivity: Model the photochemical and electrochemical behavior of this compound to guide experimental work.

Design Analogues: Systematically modify the structure in silico (e.g., by replacing the ethoxy group or adding substituents to the cyclopropane ring) and calculate how these changes affect properties like biological activity or material characteristics.

Optimize Catalysis: Use MD simulations to understand how the molecule fits into the active site of an enzyme, facilitating the rational design of mutant enzymes with enhanced activity and selectivity for its synthesis. mdpi.com

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The transition from batch processing to continuous-flow synthesis offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.net

Flow Chemistry: The synthesis of molecules containing cyclopropyl groups has been successfully adapted to flow chemistry systems. mdpi.comthieme-connect.de Future research could develop a continuous-flow process for producing this compound or its precursors. For instance, the reaction of a cyclopropyl ketone precursor could be performed in a packed-bed reactor, followed by an in-line reduction or purification step. thieme-connect.de Flow chemistry is particularly advantageous for managing exothermic reactions or handling unstable intermediates, which may be relevant in the synthesis of strained ring systems. chemrxiv.org

Automated Synthesis: The integration of flow reactors with automated purification and analysis systems represents a significant trend. nih.gov An automated platform could enable the rapid optimization of reaction conditions (e.g., temperature, residence time, stoichiometry) for the synthesis of this compound and its analogues. This approach accelerates the discovery of optimal synthetic routes and facilitates the production of a library of related compounds for screening purposes. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Feature | Potential Application for this compound | Reference |

|---|---|---|---|

| Batch Synthesis | Traditional, vessel-based reactions. | Initial lab-scale synthesis and proof-of-concept studies. | thieme-connect.de |

| Flow Chemistry | Continuous processing in reactors. | Scalable, safe, and efficient production; improved control over reaction parameters. | researchgate.netmdpi.com |

| Automated Synthesis | Integration of flow, purification, and analysis. | High-throughput screening of reaction conditions and synthesis of analogues. | nih.gov |

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental observations for this compound’s metabolic pathways?

- Methodological Answer :

- Cross-validate in silico models (e.g., CYP450 enzyme docking) with in vitro assays (e.g., liver microsomes).

- Apply sensitivity analysis to identify overfitted parameters in computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.